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molecular formula C17H13FN2O5 B3182368 4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline CAS No. 516526-44-6

4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline

Cat. No. B3182368
M. Wt: 344.29 g/mol
InChI Key: MHRMSZPCHBTAJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232294B2

Procedure details

To a solution of 4-(2-fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline (16.0 g, 0.046 mol) and NH4Cl (6.0 g, 0.11 mol) in EtOH/H2O (150 mL, v/v=4:1) was added iron powder (12.4 g, 0.22 mol) at rt. The reaction mixture was heated to reflux for 2 h, then cooled down to rt. Celite (10 g) was then added and stirring for 30 min. The mixture was filtered and the solid was washed with MeOH (20 mL×3) and DCM (20 mL×3). The filtrate was washed with 30 mL of saturated NaHCO3 aqueous. The aqueous phase was extracted with DCM (20 mL×3). The combined organic phases were washed with brine (20 mL×3), dried over Na2SO4, and concentrated in vacuo to give a yellow solid (0.9 g, 98%).
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
12.4 g
Type
catalyst
Reaction Step One
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:22]=[C:21]([N+:23]([O-])=O)[CH:20]=[CH:19][C:3]=1[O:4][C:5]1[C:14]2[C:9](=[CH:10][C:11]([O:17][CH3:18])=[C:12]([O:15][CH3:16])[CH:13]=2)[N:8]=[CH:7][CH:6]=1.[NH4+].[Cl-]>CCO.O.[Fe]>[CH3:16][O:15][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][C:11]=1[O:17][CH3:18])[N:8]=[CH:7][CH:6]=[C:5]2[O:4][C:3]1[CH:19]=[CH:20][C:21]([NH2:23])=[CH:22][C:2]=1[F:1] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
FC1=C(OC2=CC=NC3=CC(=C(C=C23)OC)OC)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
6 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
EtOH H2O
Quantity
150 mL
Type
solvent
Smiles
CCO.O
Name
Quantity
12.4 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
Celite (10 g) was then added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid was washed with MeOH (20 mL×3) and DCM (20 mL×3)
WASH
Type
WASH
Details
The filtrate was washed with 30 mL of saturated NaHCO3 aqueous
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with DCM (20 mL×3)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (20 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=C(C=C(C=C1)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 6.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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